N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride
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Description
N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride is a carbamoyl chloride derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Overview of Carbamoyl Chlorides
Carbamoyl chlorides are versatile intermediates in organic synthesis, often utilized in the preparation of amides and other nitrogen-containing compounds. Their reactivity stems from the electrophilic nature of the carbonyl carbon, which can participate in nucleophilic attack by various biological molecules.
Mechanistic Studies
Research indicates that the solvolysis of carbamoyl chlorides, including this compound, can yield significant insights into their biological behavior. For instance, studies have shown that the activation parameters for solvolysis vary depending on the solvent used, which can influence the compound's reactivity and subsequent biological interactions .
Antimicrobial Properties
Carbamoyl chlorides have been investigated for their antimicrobial properties. A study evaluated various carbamoyl derivatives for their effectiveness against a range of pathogens. It was found that modifications in the alkyl chain length and branching significantly influenced their antimicrobial potency. Specifically, compounds with branched alkyl chains exhibited enhanced activity against resistant strains of bacteria .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by this compound. The compound has been shown to interact with certain targets within metabolic pathways, potentially leading to therapeutic applications in treating diseases associated with enzyme dysregulation. For example, its structural analogs have demonstrated inhibitory effects on enzymes involved in cancer cell proliferation .
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than that of conventional treatments against several bacterial strains, suggesting its potential as an alternative antimicrobial agent.
- Pharmacokinetics and Toxicity : A pharmacokinetic study involving animal models evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The findings revealed a favorable profile with moderate bioavailability and low toxicity at therapeutic doses, supporting further development as a pharmaceutical candidate .
Table 1: Biological Activity Summary of this compound
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
N-(2-methylpropyl)-N-propan-2-ylcarbamoyl chloride |
InChI |
InChI=1S/C8H16ClNO/c1-6(2)5-10(7(3)4)8(9)11/h6-7H,5H2,1-4H3 |
InChI Key |
BHHNFHDJYFVHCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C(C)C)C(=O)Cl |
Origin of Product |
United States |
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